Potassium indigotetrasulfonate

Description

Contextualizing Potassium Indigotetrasulfonate within Chemical Science and Technology

This compound, a synthetic dye derived from indigo (B80030), holds a notable position in chemical science and technology. cymitquimica.com Its vibrant blue color and high water solubility, a result of its multiple sulfonate groups, make it a versatile compound. cymitquimica.comchemimpex.com This solubility enhances its ionic nature and facilitates its use in a variety of applications, including textile dyeing and as a staining agent in biological and chemical research. cymitquimica.com The presence of four potassium ions in its structure contributes to its stability and solubility. cymitquimica.com

In the realm of materials science, indigo and its derivatives, including this compound, are recognized as ambipolar organic semiconductors when deposited as thin films. wikipedia.org This property opens up potential applications in electronics. Furthermore, its chemical stability and resistance to fading from light exposure make it a preferred choice in applications requiring long-lasting color. cymitquimica.com

The compound is also utilized in analytical chemistry. For instance, it has been used in the colorimetric measurement of atmospheric ozone and for determining ozone concentration in water. chemicalbook.com Its role as a redox indicator is also established, where its color change at a specific oxidation-reduction potential (ORP) is used in titrations. google.com

Historical Perspectives and Evolution of Research on Sulfonated Indigo Dyes

The history of sulfonated indigo dyes is intrinsically linked to the broader history of indigo, one of the oldest dyes used for textiles. academickids.com Natural indigo has been used for centuries in many parts of the world, including Asia, Mesopotamia, Egypt, and the Americas. academickids.com The association of India with the dye is reflected in its Greek name, "indikon". academickids.com

The development of synthetic indigo began in the 19th century, with German chemist Adolf von Baeyer first synthesizing it in 1878 and determining its structure in 1883. wikipedia.orgacademickids.com This led to the industrial production of synthetic indigo by BASF and Hoechst, which largely replaced natural indigo by the early 20th century. wikipedia.orgacademickids.com

The sulfonation of indigo, which involves treating it with sulfuric acid, yields a water-soluble, blue-green derivative known as indigo carmine (B74029) or Saxon blue. wikipedia.orgacademickids.com This process was discovered in the mid-18th century, not long after the first production of concentrated sulfuric acid. wikipedia.orgwroot.blog This "acid dye" was initially used for dyeing wool and silk. wroot.blogmfa.org

Research into sulfonated indigo dyes has evolved to explore their various properties and applications. Studies have investigated their use as biological stains, for detecting nitrates and chlorates, and for coloring nylon sutures, food, and drugs. mfa.org More recent research has focused on the chemical and photophysical properties of sulfonated indigo, including its fluorescence and its use in advanced oxidation processes for degrading pollutants. mdpi.comresearchgate.netscirp.org A novel sulfonation method has also been developed for the analysis and quality control of indigo-dyed fabrics. wu.ac.thwu.ac.th This technique converts indigo blue into indigo carmine, which has a distinct spectral signature, allowing for accurate identification. wu.ac.thwu.ac.th

Scope and Academic Significance of this compound Research

Research on this compound is significant across several academic disciplines. In chemistry, it serves as a model compound for studying the effects of sulfonation on the properties of organic dyes. Its high stability and solubility make it a subject of interest for developing new dyeing processes and advanced materials. cymitquimica.comchemimpex.comresearchgate.net

In environmental science, the degradation of this compound is studied as a benchmark for the effectiveness of advanced oxidation processes (AOPs) in treating industrial wastewater containing dyes. researchgate.netscirp.org These studies are crucial for developing eco-friendly methods to mitigate water pollution from the textile industry. researchgate.net

In analytical chemistry, its properties as a redox and pH indicator are explored for various analytical applications. cymitquimica.comgoogle.com For example, it has been used to determine the reduction potential of flavoproteins. nih.gov The compound's interaction with proteins is also a subject of study, particularly in the context of its use as a biological stain. chemimpex.comsnmjournals.org Research has shown that the number and position of sulfonic acid groups influence the dye's affinity for proteins. snmjournals.org

The development of new analytical techniques, such as the sulfonation method for identifying indigo-dyed fabrics, highlights the ongoing academic interest in finding novel applications for this compound and its derivatives. wu.ac.thwu.ac.th This research contributes to quality control and authenticity assurance in the textile industry. wu.ac.th

Table of Chemical Properties of this compound

| Property | Value |

|---|---|

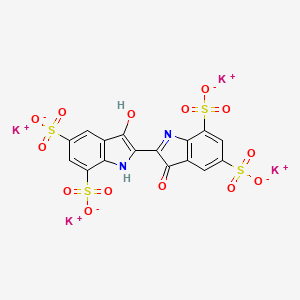

| Molecular Formula | C₁₆H₆K₄N₂O₁₄S₄ sigmaaldrich.com |

| Molecular Weight | 734.88 g/mol sigmaaldrich.com |

| Appearance | Dark blue to black powder/crystal cymitquimica.comchemimpex.com |

| Solubility in water | 0.1% sigmaaldrich.com |

| λmax | 591 nm sigmaaldrich.com |

| CAS Number | 67627-19-4 sigmaaldrich.com |

Interactive Data Table: Research Findings on Sulfonated Indigo Dyes

| Research Area | Key Finding | Reference |

|---|---|---|

| Analytical Chemistry | Used as a redox indicator for titrations. | google.com |

| Environmental Science | Degraded by advanced oxidation processes for wastewater treatment. | researchgate.netscirp.org |

| Textile Analysis | A sulfonation method allows for the identification of indigo-dyed fabrics. | wu.ac.thwu.ac.th |

| Biochemistry | Used to determine the reduction potential of flavoproteins. | nih.gov |

| Materials Science | Exhibits ambipolar organic semiconductor properties in thin films. | wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O14S4.4K/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAPYLKURBDGO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6K4N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Purity Assessment Methodologies

Established Synthetic Pathways for Sulfonated Indigo (B80030) Derivatives

The primary and most established method for producing sulfonated indigo derivatives is through the direct sulfonation of indigo. This electrophilic aromatic substitution reaction involves treating the indigo molecule with a strong sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid).

The synthesis of the closely related and commercially significant indigo carmine (B74029) (indigodisulfonate) provides a foundational example of this process. In a typical procedure, indigo is dissolved in concentrated sulfuric acid. azbuki.bg The reaction mixture is stirred, allowing the sulfonation to proceed. azbuki.bg The electrophile, sulfur trioxide (SO₃), present in the sulfuric acid, attacks the electron-rich indole (B1671886) rings of the indigo molecule. The positions of sulfonation can vary, leading to a mixture of isomers. The reaction conditions, such as temperature, reaction time, and the concentration of the sulfonating agent, are critical factors that influence the degree of sulfonation and the distribution of isomers in the final product.

Following the sulfonation step, the reaction mixture is carefully quenched, typically by adding it to a cold solution or ice, and then neutralized. The addition of a base, such as sodium hydroxide (B78521), leads to the precipitation of the sodium salt of the sulfonated indigo. azbuki.bg While the disulfonated product (indigo carmine) is common, further sulfonation can occur to produce tri- and tetrasulfonated derivatives, including potassium indigotetrasulfonate. The synthesis specifically targeting the tetrasulfonated derivative requires more forcing reaction conditions to achieve a higher degree of sulfonation on both indole rings. The resulting product from such a synthesis is often a mixture containing the desired tetrasulfonated compound along with other isomers and less-sulfonated derivatives. google.com

Table 1: Key Parameters in the Sulfonation of Indigo

| Parameter | Influence on Synthesis | Typical Conditions |

| Sulfonating Agent | Determines the reactivity and degree of sulfonation. | Concentrated H₂SO₄ or Oleum (H₂SO₄ + SO₃) |

| Reaction Temperature | Affects the rate of reaction and can influence isomer distribution. | Often controlled, e.g., 20°C, may require cooling. azbuki.bg |

| Reaction Time | Determines the extent of sulfonation (di-, tri-, or tetra-substitution). | Can range from one hour to several hours. azbuki.bg |

| Neutralizing Agent | Used to precipitate the final salt form of the dye. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

Advanced Purification and Isolation Techniques for this compound

The crude product from the sulfonation of indigo is rarely pure and contains a mixture of the target compound, various positional isomers, and molecules with different degrees of sulfonation (e.g., mono-, di-, tri-, and tetrasulfonated species). google.comgoogle.com Therefore, advanced purification and isolation techniques are necessary to obtain this compound of high purity.

One sophisticated patented method involves the chemical transformation of the sulfonated indigo mixture into its reduced, or 'leuco', form. google.comgoogle.com This process typically uses a reducing agent like sodium dithionite (B78146) in an aqueous medium. google.com The leuco-acids of the sulfonated indigo derivatives often have different solubility properties than their oxidized (colored) counterparts, which can be exploited for selective isolation. In this process:

The mixture of sulfonated indigo acids is treated with a reducing agent to form a solution of leuco-acids. google.com

The desired leuco-5,5′-indigosulfonic acid (a precursor step to more complex sulfonated forms) can then be selectively isolated from this mixture. google.com

Following isolation, the purified leuco-acid is re-oxidized back to its colored, sulfonated indigo form, yielding a product with significantly higher purity. google.comgoogle.com This oxidation can be achieved by sparging the solution with air. google.com

Another effective technique for purification is solid-phase extraction (SPE). This chromatographic method is used to separate components of a mixture based on their physical and chemical properties. For instance, a C18 SPE cartridge can be used to extract and concentrate indigo carmine from a solution. rsc.org The sample is passed through the cartridge, where the dye is adsorbed. Sugars and other water-soluble impurities are washed away, and the purified dye is then eluted with a solvent like methanol. rsc.org This principle can be adapted for the purification of this compound, separating it from less polar or more polar impurities.

Quantitative Analytical Methods for Purity Determination

Determining the purity of this compound and related dyes is crucial for quality control. Several quantitative analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most prominent.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. rsc.org For sulfonated indigo derivatives, reversed-phase HPLC with a C18 column is commonly used. rsc.orghitachi-hightech.com A diode-array detector (DAD) is often employed as it can acquire spectra for each peak, aiding in identification by comparing them to a standard. hitachi-hightech.com The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol), often run in a gradient to achieve optimal separation of the main compound from its isomers and other impurities. hitachi-hightech.comtandfonline.com Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte to this curve. jst.go.jpnih.gov

Table 2: Example HPLC Conditions for Indigo Dye Analysis

| Parameter | Condition | Reference |

| Column | HITACHI LaChrom C18 (3 μm) | hitachi-hightech.com |

| Mobile Phase A | 10 mmol/L ammonium acetate (B1210297) / CH₃CN = 95/5 | hitachi-hightech.com |

| Mobile Phase B | 10 mmol/L ammonium acetate / CH₃CN = 50/50 | hitachi-hightech.com |

| Gradient | 2% B to 100% B over 21 minutes | hitachi-hightech.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.com |

| Detection | DAD at 620 nm for Indigo Carmine | hitachi-hightech.com |

UV-Visible Spectrophotometry is a simpler and more rapid method for quantitative analysis. nih.gov It operates on the principle that the concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law). This compound is a colored compound with a characteristic maximum absorbance (λmax) in the visible region of the spectrum, around 591-610 nm. researchgate.netsigmaaldrich.com To determine the purity, a sample is dissolved in a suitable solvent (typically water), and its absorbance is measured at the λmax. researchgate.net The concentration, and thus the purity, can be calculated by comparing the absorbance to that of a known standard. researchgate.net While fast and accessible, this method is less specific than HPLC, as any impurity that absorbs light at the same wavelength will interfere with the measurement, potentially leading to an overestimation of the dye content. nih.govresearchgate.net

Other analytical techniques that can be used for characterization and purity assessment include:

Thin-Layer Chromatography (TLC): A qualitative method used for identification and to quickly check for the presence of impurities. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule, confirming its identity. nih.gov

Quantitative NMR (qNMR): A highly accurate method that can determine the purity of a substance without the need for a specific reference standard of the same compound, instead using a certified internal standard. mdpi.com

Advanced Spectroscopic and Electrochemical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

UV-Vis spectroscopy is a cornerstone technique for studying potassium indigotetrasulfonate, primarily due to its strong absorption in the visible region, which is directly related to its conjugated molecular structure.

The distinct color of this compound is intrinsically linked to its oxidation state, a property that is readily monitored by UV-Vis spectroscopy. The oxidized form of the dye is characteristically blue, while its reduced form is yellow. This change in color is accompanied by significant shifts in the UV-Vis absorption spectrum. The primary absorption peak of an aqueous solution of this compound is observed at a wavelength of 591 nm. researchgate.net During redox reactions, the intensity of this peak changes, providing a direct measure of the concentration of the oxidized species. For instance, in the presence of a reducing agent, the absorbance at 591 nm decreases as the blue oxidized form is converted to the yellow reduced form. Conversely, upon oxidation, the absorbance at this wavelength increases. This phenomenon allows for the qualitative and quantitative tracking of redox processes involving the dye.

Interactive Data Table: UV-Vis Spectral Characteristics of this compound

| Parameter | Value |

|---|---|

| Maximum Absorbance (λmax) | 591 nm |

| Color (Oxidized Form) | Blue |

The degradation of this compound, often facilitated by advanced oxidation processes (AOPs), can be effectively monitored using UV-Vis spectroscopy. The rate of degradation is determined by measuring the decrease in absorbance at its λmax of 591 nm over time. researchgate.netscirp.org This approach has been successfully employed in studies involving ozonation and photocatalytic degradation of the dye. researchgate.netscirp.org For example, in a photocatalytic process using a TiO₂ catalyst, complete color removal, indicating 100% dye conversion, was observed within 7 minutes. In contrast, ozonolysis achieved 93.1% color removal over a longer period. researchgate.net The initial reaction rate for the photocatalytic degradation has been calculated to be significantly faster than that of ozonolysis. researchgate.net

Interactive Data Table: Kinetic Parameters of this compound Degradation

| Degradation Method | Time for Complete Color Removal | Initial Reaction Rate (mg·L⁻¹·min⁻¹) |

|---|---|---|

| Photocatalysis (TiO₂) | 7 minutes | 18.3 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis and Degradation Product Identification

FTIR spectroscopy is a valuable tool for probing the molecular structure of this compound and identifying the functional groups present in its degradation products. The FTIR spectrum of the parent compound exhibits characteristic absorption bands corresponding to its various functional groups, including C=O, N-H, S=O (from the sulfonate groups), and aromatic C-H and C=C bonds. Following degradation processes, such as ozonation or photocatalysis, the FTIR spectrum of the reaction mixture shows significant changes. scirp.orgsemanticscholar.org The disappearance or reduction in intensity of the characteristic peaks of the dye, coupled with the appearance of new absorption bands, provides evidence of the breakdown of the original molecular structure. scirp.org Analysis of these new peaks can help in the identification of intermediate and final degradation products.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

The degradation of this compound through advanced oxidation processes often involves the generation of highly reactive radical species, such as hydroxyl radicals (•OH). scirp.org Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of such paramagnetic species. While the direct EPR detection of radicals formed on the this compound molecule itself is not extensively reported, EPR has been instrumental in confirming the presence of the radical species responsible for its degradation. For instance, in photocatalytic systems, the formation of hydroxyl radicals has been confirmed using EPR in conjunction with spin trapping agents. researchgate.net

Advanced Electrochemical Characterization Techniques

Electrochemical methods are employed to determine the redox properties of this compound, which are fundamental to its application as a redox indicator.

Potentiometric titrations offer another avenue for determining the redox potential. In this method, the potential of a solution containing this compound is monitored as a titrant (an oxidizing or reducing agent) is added. The equivalence point of the titration, where a sharp change in potential occurs, corresponds to the redox potential of the dye under the specific experimental conditions. While direct potentiometric titration data for this compound is not detailed in the provided search results, its well-established use as a redox indicator implies that its redox potential is a known and reproducible quantity.

Spectroelectrochemical Methods (e.g., Optically Transparent Thin-Layer Electrochemical (OTTLE) Cell Studies)

Spectroelectrochemical methods provide a powerful means to study the redox behavior of electroactive species like this compound by simultaneously monitoring electrochemical events and resulting spectroscopic changes. Techniques employing an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell are particularly insightful. An OTTLE cell features a working electrode that is transparent to electromagnetic radiation, such as a tin dioxide-coated quartz slide, allowing for the in-situ recording of absorption spectra of the electrolyte layer adjacent to the electrode surface as a potential is applied and varied. pku.edu.cn This setup enables the direct correlation of changes in the electronic absorption spectrum with the oxidation state of the molecule, providing valuable information on formal potentials, the number of electrons transferred in a redox process, and the stability of the generated species. pku.edu.cnscispace.com

Research on this compound, often referred to as Indigo (B80030) Carmine (B74029), using thin-layer spectroelectrochemistry has elucidated the mechanisms of its electrochemical reduction and oxidation. pku.edu.cn When subjected to a reducing potential, the characteristic blue color of the oxidized form of this compound diminishes. This corresponds to distinct changes in its visible absorption spectrum. scispace.com

Detailed studies have shown that the electroreduction of this compound at a tin dioxide transparent electrode is a quasi-reversible, two-electron transfer process. pku.edu.cnscispace.com The formal potential for this reduction is dependent on the pH of the solution. pku.edu.cn For instance, at a pH of 0.8, the formal potential has been determined to be 0.033 V (vs. a saturated calomel (B162337) electrode, SCE). As the pH increases, the formal potential shifts to more negative values. scispace.com

The spectral changes accompanying the reduction are significant. The oxidized form exhibits two primary absorption peaks, one in the UV region around 300 nm and a prominent peak in the visible region at approximately 600 nm, which is responsible for its deep blue color. scispace.com Upon complete electrochemical reduction, the peak at 600 nm disappears, and a new peak emerges around 375 nm. scispace.com This spectral shift signifies the transformation of the extended conjugated system of the original molecule into the less conjugated structure of its reduced form, known as leuco-indigo carmine. scispace.com

In contrast to its reduction, the electrochemical oxidation of this compound is an irreversible process. pku.edu.cnscispace.com Applying a sufficiently positive potential (e.g., +1.1 V) leads to an irreversible oxidation peak. scispace.com Spectroscopic monitoring during this process reveals that the absorption peaks in both the visible and near-UV regions are eliminated, suggesting a complete and irreversible destruction of the original chromophore's conjugated system. This is hypothesized to involve the cleavage of the central carbon-carbon double bond. scispace.com

The key findings from spectroelectrochemical studies of this compound are summarized in the table below.

| Parameter | Oxidized Form | Reduced Form | Reference |

| λmax (Visible) | ~600 nm | N/A (disappears) | scispace.com |

| λmax (UV) | ~300 nm | ~375 nm | scispace.com |

| Color | Blue | Colorless/Yellow | researchgate.net |

| Redox Process | Quasi-reversible reduction | Irreversible oxidation | pku.edu.cnscispace.com |

| Electrons Transferred (n) in Reduction | 2 | - | pku.edu.cnscispace.com |

| Formal Potential (E°') at pH 0.8 | 0.033 V vs. SCE | - | scispace.com |

Multifunctional Applications and Advanced Research Perspectives

Role in Redox Chemistry and Electron Transfer Studies

The unique redox characteristics of potassium indigotetrasulfonate make it a valuable tool in the study of electron transfer processes, particularly within biological and biochemical contexts. Its ability to undergo reversible color changes upon oxidation and reduction allows for its use as a reliable indicator and mediator in complex chemical systems.

This compound can act as a redox mediator, facilitating electron transfer between an electrode and a biological molecule. This is particularly useful in systems where the biological molecule itself does not readily exchange electrons with the electrode. The mediator accepts electrons from the electrode and then transfers them to the biological molecule, or vice versa, allowing for the study of the biological molecule's redox properties. While the broader class of quinones, to which the indigo (B80030) core structure is related, is known to be utilized by organisms like Lactiplantibacillus plantarum for extracellular electron transfer, specific studies detailing this compound's role as a mediator in such intricate biological systems are an emerging area of research.

The electrochemical generation of biologically relevant species, such as reactive oxygen species (ROS), is a critical area of study in biochemistry and medicine. These species, which include superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), play significant roles in both physiological and pathological processes. While advanced oxidation processes involving the degradation of related indigo dyes can generate these reactive species, current research does not specifically highlight a direct role for this compound in the electrochemical generation of these biologically relevant species for dedicated biochemical studies. The focus of existing literature is more on its degradation and its use as a redox indicator.

A significant application of this compound is in the determination of redox potentials of proteins, particularly those containing flavin cofactors and heme groups. The compound serves as a reference dye in spectrochemical redox titrations. In this method, the gradual reduction or oxidation of the protein and the dye is monitored. By observing the equilibrium between the oxidized and reduced forms of both the protein and this compound, the midpoint potential of the protein can be accurately calculated.

For instance, in the study of flavoproteins, such as the SdhA subunit of succinate (B1194679) dehydrogenase from Escherichia coli, this compound (with a midpoint potential, Eₘ, of -46 mV) has been successfully used as a redox dye to determine the Eₘ of the covalently bound FAD cofactor, which was found to be -55 mV. Similarly, it has been employed in redox titrations of metalloproteins to determine the midpoint potential of radical species stabilized within the protein environment.

Environmental Remediation and Advanced Oxidation Processes for Dye Degradation

This compound, being a stable and water-soluble dye, is also a subject of research in environmental remediation. Advanced Oxidation Processes (AOPs) are a key focus for the degradation of this and other similar dyes from wastewater.

Two prominent AOPs for the degradation of this compound are ozonation and photocatalysis, often employing titanium dioxide (TiO₂) as a catalyst.

In ozonation , ozone (O₃) acts as a powerful oxidizing agent. The degradation process involves the electrophilic attack of ozone on the electron-rich centers of the dye molecule, leading to the cleavage of the chromophoric C=C double bond. This initial attack results in the decolorization of the solution and the formation of smaller organic intermediates, which can be further oxidized to carbon dioxide, water, and inorganic ions.

Photocatalytic degradation with TiO₂ involves the generation of highly reactive hydroxyl radicals (•OH). When TiO₂ is irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. The holes can react with water or hydroxide (B78521) ions to produce •OH radicals, which are non-selective and potent oxidizing agents that can effectively mineralize the dye.

Studies comparing the degradation of this compound by ozonation and TiO₂ photocatalysis have revealed significant differences in their kinetics and efficiency.

Photocatalysis with TiO₂ has been shown to be significantly faster in terms of color removal. In one study, 100% dye conversion was achieved within 7 minutes using TiO₂ photocatalysis, whereas ozonation required about 1 hour for almost complete color removal. The initial rate of the photocatalytic reaction was found to be approximately eight times faster than that of ozonolysis.

However, the efficiency of mineralization, which is the conversion of the organic dye into inorganic substances, presents a more complex picture. While ozonation is slower for color removal, it can be more effective in reducing the total organic load. In the aforementioned study, ozonation led to an 80% reduction in the organic load, whereas photocatalysis only achieved a 12% reduction in the same timeframe. This suggests that while photocatalysis rapidly breaks down the chromophore, it may produce more stable organic intermediates that are resistant to further oxidation under the studied conditions.

Below is a data table summarizing the comparative efficiency of ozonation and photocatalytic degradation of this compound based on a research study.

| Parameter | Ozonation | Photocatalysis (TiO₂) |

| Reaction Time for Color Removal | ~ 1 hour | 7 minutes |

| Dye Conversion | ~93.1% | 100% |

| Initial Reaction Rate | 2.13 mg·L⁻¹·min⁻¹ | 18.3 mg·L⁻¹·min⁻¹ |

| Reduction of Organic Load | ~80% | ~12% |

| Final Sulfur Content | 32.5% of initial | 27.3% of initial |

Role of Hydroxyl Radicals and Reactive Oxygen Species in Degradation

The degradation of this compound is significantly influenced by the action of hydroxyl radicals (•OH) and other reactive oxygen species (ROS). These highly reactive species are key components of Advanced Oxidation Processes (AOPs), which are utilized for the remediation of water contaminated with this persistent dye. researchgate.netscirp.org The generation of these potent oxidizing agents can be achieved through various methods, including ozonation and photocatalysis. researchgate.netscirp.org

In photocatalytic systems, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals. researchgate.netscirp.org These radicals are non-selective oxidants that can attack the this compound molecule, leading to the breakdown of its complex structure. researchgate.netscirp.org The process ultimately aims for complete mineralization, converting the organic dye into simpler, less harmful substances such as carbon dioxide, water, and inorganic ions. researchgate.net

Studies have shown that photocatalytic degradation can achieve 100% color removal in a remarkably short period. scirp.org For instance, one study reported complete decolorization within 7 minutes of reaction time. scirp.org The initial rate of photocatalytic degradation has been observed to be significantly faster than that of ozonolysis alone. scirp.org However, it is important to note that while color removal may be rapid, the reduction of the total organic load might proceed at a different rate, indicating the formation of intermediate compounds before complete mineralization is achieved. scirp.org

The effectiveness of AOPs in degrading this compound highlights the critical role of hydroxyl radicals and other ROS in breaking down its stable aromatic structure. researchgate.net These reactive species initiate a series of oxidation reactions that lead to the cleavage of the chromophoric group and subsequent fragmentation of the molecule. researchgate.net

Enzymatic Degradation via Peroxidases (e.g., Horseradish Peroxidase)

The enzymatic degradation of this compound, often referred to as indigo carmine (B74029) in these studies, has been effectively demonstrated using peroxidases, with horseradish peroxidase (HRP) being a prominent example. This biocatalytic approach offers an environmentally friendly alternative for the treatment of textile effluents containing this dye. The degradation process catalyzed by HRP typically requires the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to activate the enzyme.

The efficiency of HRP in decolorizing and degrading this compound is influenced by several key parameters, including pH, temperature, enzyme concentration, and H₂O₂ concentration. Research has shown that the optimal pH range for this enzymatic degradation is typically in the acidic to neutral range.

| Parameter | Optimal Condition/Value | Reference |

| pH | 2.0 | nih.gov |

| Temperature | 45 °C | nih.gov |

| H₂O₂ Concentration | 4.5 mM | nih.gov |

| Enzyme Concentration | 349.35 U/mL | nih.gov |

| Decolorization Efficiency | 96% | nih.gov |

This table presents data from a study on the discoloration of potassium indigo-trisulfonate, a closely related compound, by Horseradish Peroxidase.

Identification and Analysis of Degradation Byproducts

The degradation of this compound through various methods results in the formation of several intermediate and final byproducts. The identification and analysis of these compounds are crucial for understanding the degradation pathway and assessing the environmental impact of the treated effluent. Various analytical techniques are employed for this purpose, including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

During the degradation process, the initial breakdown of the this compound molecule often involves the cleavage of the chromophore, leading to a loss of color. This is observable through UV-Vis spectroscopy, which monitors the change in absorbance at the dye's maximum wavelength. scirp.org However, the disappearance of color does not necessarily signify complete mineralization.

More advanced techniques like LC-MS are instrumental in separating and identifying the various degradation intermediates. Studies have identified several byproducts, suggesting that the degradation can proceed through different pathways depending on the method used. For instance, in enzymatic degradation, proposed intermediates include isatin (B1672199), anthranilic acid, and benzoic acid. researchgate.net

FTIR analysis can provide information about the changes in functional groups during the degradation process. The disappearance of characteristic peaks of the parent dye and the appearance of new peaks corresponding to the byproducts can help in elucidating the structural changes occurring. Analysis of the final precipitate after enzymatic treatment has indicated a polymeric nature with no residual compounds in the aqueous phase. nih.gov

The comprehensive analysis of these byproducts is essential to ensure that the degradation process leads to detoxification and does not produce intermediates that are more harmful than the original dye.

Development of Advanced Sensor Technologies

Design of Optical and Electrochemical Sensors for Dissolved Analytes

While there is extensive research on optical and electrochemical sensors for the detection of potassium ions, the development of sensors specifically targeting the entire this compound molecule as the analyte is less common. nih.govnih.gov However, the inherent properties of this compound lend themselves to detection by these methods.

Optical Sensors: The intense blue color of this compound allows for its detection and quantification using optical methods, primarily UV-Vis spectrophotometry. scirp.org This technique is based on the principle of absorbance of light and is routinely used to monitor the concentration of the dye in degradation studies. scirp.org The development of more sophisticated optical sensors could involve the immobilization of reagents that interact with this compound to produce a measurable colorimetric or fluorometric change. For instance, disposable optical sensors have been developed for potassium determination based on an ion-exchange mechanism, and similar principles could be adapted for the detection of the larger dye molecule.

Electrochemical Sensors: The electrochemical properties of this compound can be exploited for the design of electrochemical sensors. Techniques like cyclic voltammetry can be used to study the redox behavior of the dye, which can form the basis for a sensing mechanism. The development of such sensors would likely involve the modification of electrode surfaces with materials that can selectively interact with the dye molecule, leading to a measurable change in current or potential. While sensors have been developed for other analytes using modified electrodes, specific applications for this compound are an emerging area of research.

Integration in Intelligent Packaging Systems and Environmental Monitoring

The unique properties of this compound, particularly its colorimetric response to changes in its chemical environment, suggest potential applications in intelligent packaging and environmental monitoring.

Intelligent Packaging Systems: Intelligent packaging systems are designed to monitor the condition of packaged food and provide information about its quality and safety. researchgate.net One of the key indicators of food spoilage is a change in pH. Given that this compound is a pH indicator, it could potentially be incorporated into indicator labels or films. Such an indicator would change color in response to volatile compounds produced during food spoilage, providing a visual cue to the consumer about the freshness of the product. While natural food colorants are being explored for this purpose, the principle could be extended to synthetic dyes like this compound in specific applications where direct food contact is not an issue.

Environmental Monitoring: The degradation of this compound is a significant area of research in environmental science due to its presence in textile industry wastewater. scirp.org The methods used to track its degradation, such as UV-Vis spectrophotometry, are a form of environmental monitoring. scirp.org Furthermore, sensors designed to detect this dye could be deployed for in-situ monitoring of water quality in and around industrial effluent discharge points. This would allow for real-time assessment of pollution levels and the effectiveness of wastewater treatment processes.

Interactions with Biological Macromolecules and Biomimetic Systems

The interaction of this compound with biological macromolecules is a critical area of study, particularly concerning its biocompatibility and potential toxicological effects.

Research has been conducted on the interaction of indigo carmine with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), which are major transport proteins in the blood. These studies have employed multispectroscopic techniques to elucidate the binding mechanisms. It has been found that this compound can quench the intrinsic fluorescence of these proteins through both static and dynamic quenching mechanisms, with static quenching being predominant.

The binding of the dye to serum albumins is an enthalpy-driven process and can induce conformational changes in the secondary structure of the proteins. The primary forces driving this interaction are believed to be hydrogen bonding and hydrophobic interactions. Understanding these interactions is crucial for assessing the distribution and bioavailability of the dye within a biological system.

| Interacting Macromolecule | Key Findings | Analytical Techniques | Reference |

| Human Serum Albumin (HSA) | Significant fluorescence quenching; binding is enthalpy-driven; induces secondary structural changes. | Fluorescence Spectroscopy, Circular Dichroism, FTIR, Isothermal Titration Calorimetry, Molecular Docking | |

| Bovine Serum Albumin (BSA) | Similar binding mechanism to HSA; efficient energy transfer from albumin to the dye. | Fluorescence Spectroscopy, Circular Dichroism, FTIR, Isothermal Titration Calorimetry, Molecular Docking |

In the realm of biomimetic systems , the principles of enzymatic degradation of this compound can inspire the design of artificial enzymes. These synthetic catalysts aim to mimic the function of natural enzymes, such as peroxidases, to achieve efficient and selective degradation of pollutants. By creating synthetic scaffolds that can bind the dye and catalyze its breakdown, researchers can develop robust and reusable systems for environmental remediation.

Protein Binding Affinities and Conformational Effects

The interaction between small molecules and proteins is a cornerstone of biological activity and a key area of investigation for therapeutic and diagnostic applications. The binding of indigoid dyes, such as this compound, to transport proteins like serum albumins has been a subject of multispectroscopic and theoretical investigation.

Studies on the interaction of Indigo Carmine with human serum albumin (HSA) and bovine serum albumin (BSA) reveal significant binding affinities. nih.gov The intrinsic fluorescence of these proteins is substantially quenched upon binding with the dye, indicating a close interaction. nih.gov The primary binding mechanism involves a combination of static and dynamic quenching, with the static process being predominant. nih.gov Thermodynamic analysis through isothermal titration calorimetry (ITC) has shown that the binding process is primarily enthalpy-driven. nih.gov

| Parameter | Observation | Methodology | Reference |

|---|---|---|---|

| Binding Forces | Hydrogen bonding and hydrophobic interactions are the major contributors. | Molecular Docking | nih.gov |

| Thermodynamics | The binding process is predominantly enthalpy-driven. | Isothermal Titration Calorimetry (ITC) | nih.gov |

| Quenching Mechanism | Significant quenching of intrinsic protein fluorescence; primarily static quenching. | Fluorescence Spectroscopy | nih.gov |

| Conformational Changes | Binding induces alterations in the secondary structure of the proteins. | Circular Dichroism (CD) & FTIR Spectroscopy | nih.gov |

| Energy Transfer | Efficient Förster resonance energy transfer (FRET) occurs from albumin to the dye. | FRET Analysis | nih.gov |

Formation of Polyelectrolyte Complexes for Stabilization and Functionality

Polyelectrolyte complexes (PECs) are structures formed by the spontaneous self-assembly of oppositely charged macromolecules in solution. mdpi.com These complexes have garnered significant interest for applications in drug delivery and encapsulation due to their biocompatibility and tunable properties. mdpi.com The anionic nature of this compound, owing to its multiple sulfonate groups, makes it a suitable candidate for forming PECs with cationic polymers.

Research into the nanoencapsulation of Indigo Carmine demonstrates the utility of polyelectrolyte interactions in creating functional nanosystems. In one study, binary blends of poly(ethylene glycol)-block-poly(d,l-lactic acid) (PEG-b-PLA) and the anionic polyelectrolyte Eudragit S100 were used to encapsulate the dye. researchgate.net The inclusion of the anionic Eudragit S100 in the nanocapsule shell was found to enhance the encapsulation efficiency and loading capacity of the anionic Indigo Carmine dye. researchgate.net This suggests that the interplay of charges within the polymer blend is crucial for effectively entrapping the dye molecules. researchgate.net The anionic character of the encapsulating agent can lead to a sufficient accumulation of the dye molecules within the nanocapsule core, promoting self-assembly. researchgate.net The formation of these complexes can also modulate the release properties of the encapsulated substance, allowing for slow and controlled release. researchgate.net

| Component | Type | Role in Complex Formation | Reference |

|---|---|---|---|

| Indigo Carmine (IC) | Anionic Dye | Molecule to be encapsulated. | researchgate.net |

| PEG-b-PLA | Amphiphilic Block Copolymer | Forms the primary structure of the nanocapsule. | researchgate.net |

| Eudragit S100 | Anionic Polyelectrolyte | Enhances encapsulation efficiency and loading capacity of the anionic dye. | researchgate.net |

Biocompatibility and Potential Toxicological Implications in Environmental Contexts

While widely used in various industries, the biocompatibility and environmental impact of indigoid dyes are subjects of ongoing scrutiny. nih.govresearchgate.netnih.gov Indigo Carmine is considered toxic and has been associated with a range of adverse effects in humans, including hypertension, hypotension, and skin irritations. nih.govnih.gov The extensive use of such dyes, particularly in the textile industry for dyeing denim, results in significant amounts of wastewater containing these compounds. nih.govresearchgate.net

From an environmental perspective, this compound and related compounds are considered refractory molecules, meaning they are resistant to degradation and require robust chemical treatments for their removal from wastewater. atamanchemicals.comscirp.org The presence of these dyes in water bodies is a significant concern, as they can cause noticeable changes in water color even at low concentrations. atamanchemicals.comscirp.org More critically, if discharged into natural streams, these dyes can be toxic to aquatic organisms. atamanchemicals.comscirp.org The degradation of these dyes can sometimes lead to the formation of other toxic compounds, such as aromatic amines, further compounding their environmental risk. scirp.org Research has shown that even after treatment processes that reduce the dye concentration, the remaining recalcitrant compounds can still exhibit toxic effects. scirp.org

| Aspect | Findings and Implications | Reference |

|---|---|---|

| Human Toxicity | Can cause pathologies such as hypertension, hypotension, and skin irritations. | nih.govnih.gov |

| Environmental Persistence | Considered a refractory molecule, resistant to natural degradation. | atamanchemicals.comscirp.org |

| Aquatic Toxicity | Can be toxic to aquatic life upon release into natural water streams. | atamanchemicals.comscirp.org |

| Degradation Byproducts | Degradation can lead to the formation of other toxic compounds like aromatic amines. | scirp.org |

| Wastewater Contamination | A major component of wastewater from the textile industry, causing pollution. | nih.govresearchgate.net |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental aspects of potassium indigotetrasulfonate's molecular structure, stability, and reactivity.

The molecular structure of indigotetrasulfonate is characterized by two 5-sulfo-3-indolinone units linked by a central carbon-carbon double bond. researchgate.net DFT calculations have been employed to determine the optimized geometries of its isomers. The trans isomer is found to be the most stable form in aqueous solutions, with a calculated population of nearly 100% at room temperature, indicating its strong dominance. researchgate.net The planarity of the trans isomer is a key feature of its structure. researchgate.net Theoretical calculations have also provided detailed geometric parameters, such as bond lengths and angles, which are in close agreement with experimental data. nih.gov

The reactivity of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. For indigo (B80030) derivatives, the HOMO and LUMO are typically delocalized over the molecule, which is characteristic of conjugated systems. The HOMO-LUMO gap for indigo is reported to be around 2.5 to 3.0 eV, which influences its electronic transitions and color. mdpi.com The primary sites for redox reactions have been identified as the C and D rings of the molecule. nih.gov

| Isomer | Point Group Symmetry | Relative Gibbs Energy (kJ/mol) | Equilibrium Population (%) |

|---|---|---|---|

| trans | Ci | 0.00 | ~100 |

| cis | C2 | 40.9 | ~0 |

Mechanistic Modeling of Degradation Pathways and Intermediate Species

The degradation of this compound, particularly through advanced oxidation processes (AOPs), has been a subject of significant research due to its environmental implications. Mechanistic modeling, combining experimental evidence with theoretical calculations, helps in mapping the complex degradation pathways and identifying the transient intermediate species.

Experimental studies have shown that the degradation of indigo carmine (B74029) can proceed through various routes, leading to the formation of several intermediate products. One proposed pathway involves the electrophilic attack of hydroxyl radicals on the central C=C double bond, a region of high electron density. electrochemsci.org This leads to the formation of a hydroperoxide intermediate, which can subsequently hydrolyze to form isatin (B1672199) sulfonic acid and dioxindole sulfonate. electrochemsci.org Further oxidation can convert the dioxindole sulfonate into isatin sulfonic acid. electrochemsci.org

The complete mineralization of this compound results in the formation of carbon dioxide, water, and inorganic ions like sulfates and nitrates. However, the degradation process often involves the formation of more stable intermediates. For instance, in the oxidative degradation of indigo carmine, isatin sulfonic acid is a principal by-product. ualberta.ca Depending on the reaction conditions, other intermediates such as anthranilic acid and phthalic anhydride (B1165640) have also been identified. ualberta.ca Computational studies have suggested that the photodegradation of indigo carmine likely occurs through a chemical reaction in an excited state rather than direct photolysis. researchgate.netualberta.ca

| Intermediate Species | Role in Degradation Pathway |

|---|---|

| Isatin Sulfonic Acid | Primary degradation product from the cleavage of the central C=C bond. |

| Dioxindole Sulfonate | An intermediate that can be further oxidized to isatin sulfonic acid. electrochemsci.org |

| Anthranilic Acid | A further degradation product resulting from the breakdown of isatin sulfonic acid. ualberta.ca |

| Phthalic Anhydride | A potential by-product formed under specific degradation conditions. ualberta.ca |

Simulation of Spectroscopic and Electrochemical Behavior

Computational methods are extensively used to simulate and interpret the spectroscopic and electrochemical properties of this compound.

The characteristic deep blue color of this compound is due to its strong absorption of light in the visible region. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra of molecules. researchgate.netsemanticscholar.org TD-DFT calculations have been successful in predicting the UV-Vis spectrum of indigo carmine, showing excellent agreement with experimental data. semanticscholar.org The main absorption band in the visible region is attributed to a π-π* electronic transition, primarily involving the HOMO to LUMO transition. tandfonline.com The calculated vertical excitation energies for the dianionic form of indigo carmine are around 2.43 eV, corresponding to a wavelength of approximately 509 nm. researchgate.net

While computational simulation of the electrochemical behavior of this compound is not extensively reported, the principles of computational electrochemistry can be applied to understand its redox properties. Experimental techniques like cyclic voltammetry reveal the redox potentials and the kinetics of electron transfer reactions. researchgate.net For indigo derivatives, the electrochemical process involves reversible one-electron reactions. rsc.org The electrochemical properties are influenced by the molecular structure and the presence of substituents. mdpi.com Computational models can, in principle, be used to predict redox potentials and simulate cyclic voltammograms, providing insights into the electron transfer mechanisms at the electrode-electrolyte interface.

| Computational Method | Calculated Excitation Energy (eV) | Corresponding Wavelength (nm) | Primary Transition |

|---|---|---|---|

| TD-DFT/M06-2X/6-311+G(d,p) | 2.43 | ~509 | HOMO → LUMO |

| TD-DFT/CAM-B3LYP/6-311+G(d,p) | 2.43 | ~509 | HOMO → LUMO |

Kinetic Modeling of Complex Reaction Systems

The degradation of this compound often involves complex reaction networks with multiple steps and competing pathways. Kinetic modeling aims to describe the rates of these reactions and predict the concentration changes of reactants, intermediates, and products over time.

Computational approaches can be used to calculate theoretical rate constants for elementary reaction steps. By combining the rate constants for individual steps, a comprehensive kinetic model for the entire degradation process can be developed. Such models are crucial for optimizing the conditions for efficient degradation of the dye in wastewater treatment processes. For instance, in the photocatalytic degradation of indigo carmine, the initial rate of reaction can be significantly faster than in other AOPs like ozonolysis. rsc.org Kinetic modeling can help to understand the underlying reasons for these differences, such as the efficiency of radical generation and the rates of subsequent reactions.

| Degradation Process | Observed Kinetic Order | Reported Rate Constants |

|---|---|---|

| Photocatalysis (TiO2) | Pseudo-first-order | Rate of 18.3 mg·L-1·min-1 reported under specific conditions. rsc.org |

| Ozonolysis | Pseudo-first-order | Rate of 2.13 mg·L-1·min-1 reported under specific conditions. rsc.org |

| Oxidation by Vanadium(V) | Pseudo-first-order | Dependent on reactant concentrations and temperature. |

Conclusion and Future Research Trajectories

Summary of Key Academic Findings on Potassium Indigotetrasulfonate

This compound is a water-soluble organic dye that has been the subject of various academic studies, primarily centered on its degradation and removal from wastewater. Research has extensively investigated the efficacy of Advanced Oxidation Processes (AOPs) in breaking down this complex aromatic molecule.

Beyond its role as a model pollutant in environmental chemistry, this compound is recognized for its applications in analytical chemistry and biochemical research. It serves as a dye and a colorimetric solution for various research purposes. Its vibrant blue color and high water solubility, attributed to its multiple sulfonate groups, make it a valuable dyeing agent, especially for natural fibers like cotton. The compound's unique photochemical properties have also been noted, suggesting its utility in advanced electron transfer studies.

Enzymatic degradation of sulfonated indigo (B80030) dyes, including this compound, has also been explored as an environmentally friendly alternative for wastewater treatment. Studies using enzymes like horseradish peroxidase have demonstrated high efficiency in dye discoloration under specific pH, temperature, and concentration conditions.

The following interactive table summarizes the key research findings on the degradation of this compound.

| Research Area | Key Findings |

| Advanced Oxidation Processes (AOPs) | Ozonation and photocatalysis are effective for degradation. |

| Photocatalysis | Rapid color removal, often faster than ozonolysis, using catalysts like TiO2. |

| Ozonation | Achieves almost complete color removal and significant reduction of organic load. |

| Enzymatic Degradation | Horseradish peroxidase shows high efficiency in dye discoloration. |

| Analytical Applications | Used as a dye and colorimetric indicator in various research fields. |

| Photochemical Properties | Exhibits unique properties suitable for electron transfer studies. |

Identification of Current Research Gaps and Unexplored Areas

Despite the existing body of research, several significant gaps remain in the comprehensive understanding and application of this compound. The majority of current literature focuses heavily on its degradation, leaving its synthetic pathways, detailed photochemical mechanisms, and potential for novel applications largely unexplored.

A primary research gap is the lack of detailed studies on the synthesis and characterization of this compound. While it is commercially available, in-depth academic literature detailing its synthesis, purification, and the influence of synthetic routes on its final properties is scarce.

Furthermore, while its photochemical properties are mentioned, a thorough investigation into the mechanisms of its photo-induced electron transfer processes is lacking. Understanding these fundamental processes could unlock new applications in photochemistry and materials science. The current focus on its degradation means that its potential as a photosensitizer or a component in photoredox catalysis has not been systematically investigated.

Another unexplored area is the full extent of its capabilities as a redox indicator. Although used in analytical chemistry, detailed mechanistic studies of its redox behavior under a wide range of conditions and its application in more complex analytical systems are not well-documented.

Finally, the application of this compound in materials science remains an open field. There is little to no research on incorporating this molecule into polymers, gels, or other matrices to create functional materials with specific optical or electronic properties.

Prospective Directions for Advanced Studies and Novel Applications

Future research on this compound should aim to move beyond its role as a model water pollutant and explore its potential in a variety of advanced applications.

A crucial area for future study is the detailed investigation of its photochemical and photophysical properties. This includes in-depth studies on its fluorescence, phosphorescence, and excited-state dynamics. A comprehensive understanding of these properties could lead to its application in areas such as:

Photocatalysis: Designing new photocatalytic systems where this compound acts as the primary photosensitizer for organic reactions.

Solar Energy Conversion: Exploring its potential in dye-sensitized solar cells or other artificial photosynthetic systems.

Further research into its electrochemical behavior could solidify its role as a versatile redox indicator. This would involve detailed cyclic voltammetry studies and exploration of its use in various titrimetric and sensing applications.

The development of novel functional materials incorporating this compound is another promising research avenue. This could involve:

Smart Textiles: Creating textiles that change color in response to environmental stimuli (e.g., pH, temperature, or specific analytes).

Optical Sensors: Fabricating thin films or nanoparticles containing the dye for the colorimetric detection of various chemical species.

Finally, a more systematic approach to its enzymatic and microbial degradation could lead to the development of highly efficient and sustainable bioremediation strategies. This would involve identifying and engineering specific enzymes or microbial strains for the complete mineralization of the dye.

Q & A

Q. What are the key chemical properties of potassium indigotetrasulfonate (K-ITS) that make it suitable for redox studies?

K-ITS is a sulfonated indigo derivative with high water solubility and a redox potential (Em) of −46 mV, enabling its use as a mediator in electrochemical titrations. Its tetra-sulfonate groups enhance stability in aqueous solutions, while its conjugated aromatic structure facilitates electron transfer in redox reactions. These properties are critical for applications such as studying protein redox behavior (e.g., GLB-3a globin) or as a reductate in zerovalent iron (Fe⁰) systems .

Q. How is K-ITS synthesized and characterized for research use?

K-ITS is synthesized by sulfonating indigo to increase solubility, followed by oxidation with potassium permanganate under controlled conditions. Characterization involves UV-Vis spectroscopy (to confirm purity via absorbance peaks) and redox titration to verify its standard electrode potential. Researchers must ensure batch consistency by documenting synthesis parameters (e.g., pH, temperature) and validating via cyclic voltammetry .

Q. What standardized protocols exist for using K-ITS as a redox mediator?

A common protocol involves adding K-ITS (10 μM final concentration) to a mediator mix containing other redox buffers (e.g., phenazine methyl sulfate) in a deoxygenated glovebox. Redox titrations are performed using a potentiostat to monitor open-circuit potential while incrementally adding sodium dithionite. Researchers must calibrate electrode responses and validate mediator equilibration times to ensure reproducibility .

Advanced Research Questions

Q. How does the electronic structure of K-ITS influence its reactivity in Fe⁰ systems?

K-ITS exhibits high reactivity with Fe⁰ due to its low LUMO energy (−2.1 eV), which favors electron transfer from Fe⁰. Reactivity is further modulated by the oxide layer on Fe⁰: in oxide-free conditions, direct reduction dominates, while oxide-rich surfaces may involve adsorption-mediated pathways. Researchers should compare rate constants across Fe⁰ types (e.g., granular vs. nanoscale) and use molecular modeling (HOMO-LUMO gap analysis) to predict reactivity trends .

Q. What methodological challenges arise when studying K-ITS in amyloidogenesis inhibition, and how can they be addressed?

K-ITS competes with DNA for binding amyloidogenic proteins (e.g., RepA-WH1), but its efficacy depends on concentration gradients and binding kinetics. Challenges include distinguishing competitive inhibition from nonspecific interactions. Researchers should employ surface plasmon resonance (SPR) to quantify binding affinities and use mutant protein variants to isolate binding sites. Co-crystallization studies with K-ITS can further elucidate structural interactions .

Q. How do ionic strength and pH variations affect the redox kinetics of K-ITS?

High ionic strength (>0.5 M) can shield sulfonate groups, reducing solubility and slowing electron transfer. At pH < 5, protonation of sulfonate moieties decreases redox activity. Optimal conditions (pH 7–9, ionic strength <0.1 M) are determined via kinetic assays under controlled buffering. Researchers should use phosphate buffers (100 mM, pH 7) and validate kinetics via pseudo-first-order rate constant calculations .

Q. How can contradictions in K-ITS reactivity data across studies be resolved?

Discrepancies often stem from differences in Fe⁰ surface composition or experimental setups (e.g., stirring rates, oxygen levels). To resolve contradictions, researchers should:

- Standardize Fe⁰ pretreatment (e.g., acid-washing to remove oxides).

- Report detailed experimental conditions (e.g., dithionite injection rates, mediator equilibration times).

- Use reference reductates (e.g., Cu²⁺) for cross-study comparability .

Methodological Best Practices

- Data Reporting : Document redox potentials, synthesis parameters, and Fe⁰ surface characteristics to enable replication .

- Bias Mitigation : Use double-blinding in kinetic assays and validate results with independent techniques (e.g., HPLC for concentration verification) to minimize observer bias .

- Comparative Analysis : Employ correlation matrices to analyze reactivity trends across reductates and Fe⁰ types, integrating molecular descriptors (e.g., LUMO energies) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.